molecular formula C15H15ClF4N4O3S B2417422 1-(1-((3-chloro-4-fluorophenyl)sulfonyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one CAS No. 2034512-26-8

1-(1-((3-chloro-4-fluorophenyl)sulfonyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one

Cat. No.: B2417422
CAS No.: 2034512-26-8
M. Wt: 442.81
InChI Key: OOUOAOFJQOHBLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-((3-chloro-4-fluorophenyl)sulfonyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one is a useful research compound. Its molecular formula is C15H15ClF4N4O3S and its molecular weight is 442.81. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-[1-(3-chloro-4-fluorophenyl)sulfonylpiperidin-4-yl]-4-methyl-5-(trifluoromethyl)-1,2,4-triazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClF4N4O3S/c1-22-13(15(18,19)20)21-24(14(22)25)9-4-6-23(7-5-9)28(26,27)10-2-3-12(17)11(16)8-10/h2-3,8-9H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOUOAOFJQOHBLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN(C1=O)C2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)F)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClF4N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(1-((3-chloro-4-fluorophenyl)sulfonyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one is a complex organic molecule that has garnered attention due to its potential biological activities. This article provides an in-depth analysis of its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C15H16ClF3N4O2SC_{15}H_{16}ClF_3N_4O_2S, with a molecular weight of approximately 396.83 g/mol. The presence of the trifluoromethyl group and the sulfonyl moiety are significant for its biological interactions.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. Key steps include:

  • Formation of Sulfonyl Chloride : Reaction of 3-chloro-4-fluoroaniline with chlorosulfonic acid.
  • Coupling with Piperidine : The sulfonyl chloride is reacted with piperidine to form the sulfonyl piperidine derivative.
  • Triazole Formation : Subsequent reactions lead to the formation of the triazole ring, which is crucial for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The sulfonyl group enhances binding affinity, while the trifluoromethyl group may influence pharmacokinetics and metabolic stability.

Antimicrobial Activity

Recent studies have shown that derivatives containing the triazole moiety exhibit significant antimicrobial properties. For instance, compounds similar to this structure have been evaluated against Mycobacterium tuberculosis, revealing promising inhibitory concentrations (IC50) in the low micromolar range .

Neuropharmacological Effects

Research indicates that compounds with similar structures can modulate neurotransmitter systems, particularly serotonin receptors (5-HT). These interactions suggest potential applications in treating neuropsychiatric disorders .

Case Studies

  • Anti-Tubercular Activity : A study evaluated various derivatives against Mycobacterium tuberculosis H37Ra, finding several compounds with IC50 values ranging from 1.35 to 2.18 μM. These findings underscore the potential for developing new anti-tubercular agents based on this scaffold .
  • Neuropsychiatric Applications : Another investigation into multifunctional arylsulfone ligands demonstrated mood-modulating activity and a benign safety profile, highlighting the therapeutic potential for treating mood disorders .

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/PathwayIC50/EffectivenessReference
Anti-tubercularMycobacterium tuberculosis1.35 - 2.18 μM
Neurotransmitter ModulationSerotonin Receptors (5-HT)Potent antagonist
Enzyme InhibitionVarious EnzymesVaries by compound

Scientific Research Applications

Chemical Properties and Structure

The compound has a complex structure characterized by the presence of a triazole ring and a sulfonyl group attached to a piperidine moiety. Its molecular formula is C16H18ClF3N4O3SC_{16}H_{18}ClF_3N_4O_3S, with a molecular weight of approximately 426.85 g/mol. The presence of trifluoromethyl and chlorofluorophenyl groups enhances its biological activity and solubility profile.

Anticancer Activity

Research indicates that compounds similar to 1-(1-((3-chloro-4-fluorophenyl)sulfonyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one exhibit anticancer properties. For instance, studies have shown that triazole derivatives can inhibit cell proliferation in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.

Table 1: Anticancer Activity Studies

Study ReferenceCell Lines TestedIC50 (μM)Mechanism of Action
A549 (Lung)15.72Apoptosis induction
MCF7 (Breast)12.53Cell cycle arrest

Treatment of Metabolic Disorders

The compound has been investigated for its potential in treating metabolic syndrome conditions such as type 2 diabetes and obesity. It acts as an inhibitor of 11β-hydroxysteroid dehydrogenase type 1, which plays a crucial role in cortisol metabolism and is implicated in insulin resistance.

Case Study: Inhibition of 11β-HSD1
Research shows that similar compounds have been effective in reducing blood glucose levels and improving insulin sensitivity in preclinical models, suggesting that this compound may have therapeutic benefits for metabolic disorders .

Toxicology and Safety Profile

Preliminary toxicological assessments indicate that the compound has a favorable safety profile at therapeutic doses. However, further studies are required to fully elucidate its long-term effects and potential side effects.

Q & A

Q. What are the critical steps in synthesizing this triazole derivative, and how can intermediates be characterized?

The synthesis involves sequential N-alkylation and acylation steps. First, a piperidine derivative is prepared, followed by sulfonylation with 3-chloro-4-fluorobenzenesulfonyl chloride under basic conditions (e.g., NaH in THF). The triazole core is introduced via cyclization of a thiosemicarbazide intermediate. Key intermediates should be purified via column chromatography and characterized using 1H NMR^1 \text{H NMR} and 13C NMR^13 \text{C NMR}, focusing on sulfonyl (δ ~3.3–3.5 ppm) and trifluoromethyl (δ ~115–120 ppm in 19F NMR^19 \text{F NMR}) signals. Purity (>95%) can be confirmed via HPLC with a C18 column and acetonitrile/water mobile phase .

Q. How can the compound’s stability under varying pH and temperature conditions be assessed?

Perform accelerated stability studies:

  • pH stability : Incubate the compound in buffers (pH 2–9) at 37°C for 24–72 hours. Monitor degradation via HPLC.
  • Thermal stability : Heat samples to 40–80°C for 48 hours. Use TGA/DSC to detect decomposition points. Triazole derivatives are generally stable under acidic conditions but may hydrolyze in alkaline environments. The trifluoromethyl group enhances thermal stability, but the sulfonyl-piperidine linkage is sensitive to prolonged heating .

Q. What spectroscopic techniques are essential for confirming the compound’s structure?

  • X-ray crystallography : Resolve the crystal structure to confirm stereochemistry (e.g., piperidine chair conformation) and sulfonyl-triazole orientation. Monoclinic systems (space group P21/c) are common for similar derivatives .
  • FT-IR : Identify key functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the triazolone, S=O stretch at ~1350–1150 cm⁻¹) .

Advanced Research Questions

Q. How can reaction yields be optimized for the sulfonylation step?

Use a Design of Experiments (DoE) approach:

  • Variables : Temperature (0–25°C), base (NaH vs. K₂CO₃), solvent (THF vs. DCM).
  • Response surface methodology can identify optimal conditions. For example, NaH in THF at 0°C typically maximizes sulfonylation efficiency (>80% yield) by minimizing side reactions (e.g., piperidine ring opening) .

Q. What computational strategies predict the compound’s binding affinity to biological targets?

  • Molecular docking : Use AutoDock Vina to model interactions with enzymes (e.g., CYP450 isoforms). The trifluoromethyl group shows strong hydrophobic interactions, while the sulfonyl group may hydrogen-bond to catalytic residues.
  • MD simulations : Simulate binding stability over 100 ns to assess conformational changes in the target’s active site. MM-PBSA calculations can estimate binding free energy (ΔG ~-10 kcal/mol for high-affinity targets) .

Q. How can contradictory bioactivity data across assays be resolved?

  • Orthogonal assays : Compare results from enzymatic inhibition (e.g., fluorescence polarization) with cellular viability (MTT assay). For example, if IC₅₀ values differ by >10-fold, check for off-target effects using a kinase panel.
  • SPR or ITC : Measure direct binding kinetics (kₐ, kₐ) to confirm target engagement. A low KD (nM range) with high kₐ (>10⁵ M⁻¹s⁻¹) supports specific activity .

Methodological Guidance for Data Analysis

Interpreting conflicting solubility data in DMSO vs. aqueous buffers:

  • DMSO stock preparation : Use freshly opened DMSO (hygroscopic) and sonicate to ensure dissolution. Precipitation in PBS may indicate aggregation; filter-sterilize (0.2 µm) before cell-based assays.
  • Dynamic light scattering (DLS) : Confirm nanoparticle formation if solubility in water is <10 µM .

Designing SAR studies to enhance potency:

  • Core modifications : Replace the 4-methyl group with ethyl or cyclopropyl to assess steric effects.
  • Substituent analysis : Compare 3-chloro-4-fluorophenyl vs. 4-fluorophenyl sulfonyl groups using Free-Wilson analysis. A chlorine at the meta position improves logP by ~0.5 units, enhancing membrane permeability .

Contradiction Resolution Example

Issue : A study reports IC₅₀ = 50 nM for kinase X, but a follow-up study finds no inhibition.
Resolution :

Replicate conditions : Ensure identical buffer (e.g., Tris-HCl vs. HEPES) and ATP concentration (1 mM vs. 10 µM).

Probe purity : Reanalyze the compound via LC-MS to confirm absence of degradants.

Orthogonal assay : Use a TR-FRET assay to rule out fluorescence interference from the triazole core .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.